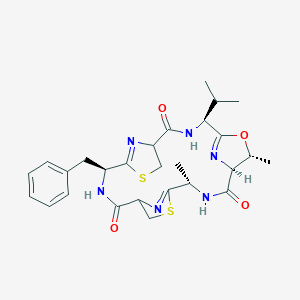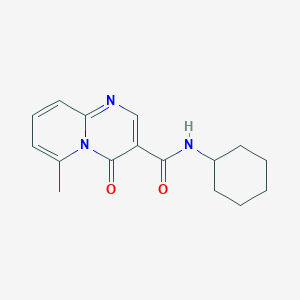
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a chemical compound with potential applications in the field of scientific research. This compound belongs to the family of pyrido-pyrimidine derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Other potential applications include the treatment of inflammatory diseases and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- exhibits a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to modulate the expression of various genes that are involved in cell growth and survival. In addition, it has been shown to induce changes in cell morphology and cytoskeleton organization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, such as cell growth and differentiation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-. One area of research is to further elucidate its mechanism of action, which will help to better understand its biological activity. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. In addition, research could focus on developing more efficient synthesis methods for this compound. Overall, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a promising compound with potential applications in various fields of scientific research.
Propriétés
Numéro CAS |
125055-63-2 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-cyclohexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
Clé InChI |
VOWAKWKKYNYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Autres numéros CAS |
125055-63-2 |
Synonymes |
N-cyclohexyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetra ene-9-carboxamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)


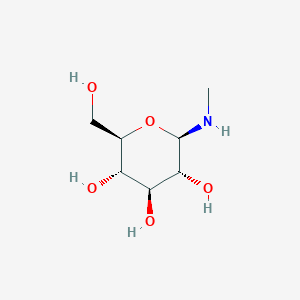
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
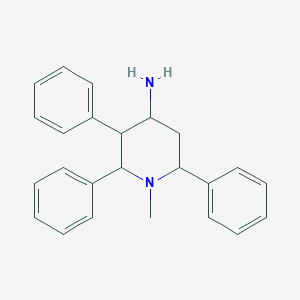

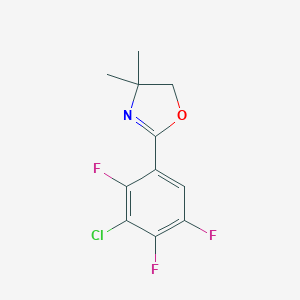
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

